

early-phase clinical trials of Pegnivacogin

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An In-depth Technical Guide to the Early-Phase Clinical Trials of Pegnivacogin

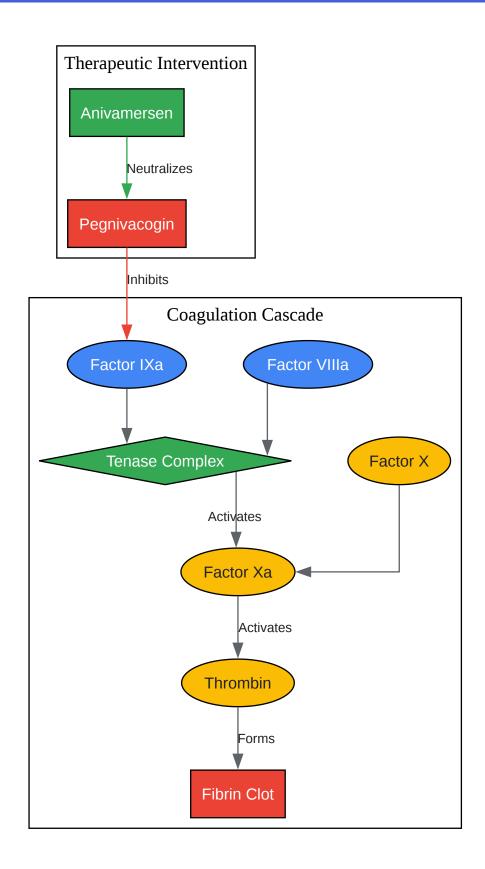
### Introduction

**Pegnivacogin** is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the early-phase clinical trials of **Pegnivacogin**, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

## **Mechanism of Action**

**Pegnivacogin** selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin clot formation. By inhibiting Factor IXa, **Pegnivacogin** effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of **Pegnivacogin** can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of **Pegnivacogin**, allowing it to bind to **Pegnivacogin** and neutralize its inhibitory activity on Factor IXa.[5]





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Mechanism of action of the REG1 anticoagulation system.



# Early-Phase Clinical Trials Phase 1b Dose-Escalation Study

A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.[6]

Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin with or without clopidogrel.[6] Patients received an intravenous (IV) bolus injection of **Pegnivacogin** (then known as RB006).[6] The study assessed the dosedependent prolongation of activated partial thromboplastin time (aPTT) and the inhibition of Factor IXa.[6] The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.[6]

#### Key Findings:

Parameter	Result
Pegnivacogin (RB006) Administration	
аРТТ	Prompt, consistent, and dose-dependent prolongation[6]
Factor IXa Inhibition (at 1 mg/kg)	Essentially complete[6]
Anivamersen (RB007) Administration	
aPTT Reversal Time	Median of one minute[6]
Rebound Anticoagulation	None observed for up to seven days[6]
Safety	
Major Bleeding or Serious Adverse Events	None observed[6]

## Phase 2a REVERSAL-PCI Study

The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.[7]

## Foundational & Exploratory





Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]

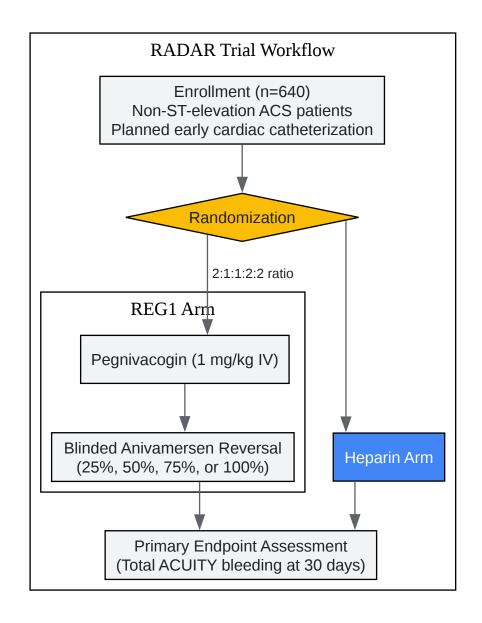
Key Findings: The study demonstrated that the REG1 system achieved nearly complete Factor IXa inhibition with a single IV bolus of **Pegnivacogin**, without thrombotic complications.[7] Partial reversal with Anivamersen allowed for a controlled "stepdown" in anticoagulation, and early sheath removal was performed safely without an excess in bleeding.[7]

#### **Phase 2b RADAR Trial**

The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) trial was a pivotal Phase 2b study in patients with ACS.[3][8]

Experimental Protocol: The trial enrolled 640 non-ST-elevation ACS patients with planned early cardiac catheterization via femoral access.[5] Patients were randomized to receive either **Pegnivacogin** (1 mg/kg IV bolus) followed by varying degrees of reversal with Anivamersen (25%, 50%, 75%, or 100%) or heparin.[5] The primary endpoint was total ACUITY bleeding through 30 days.[3][5] Secondary endpoints included major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[3][5] A pharmacokinetic and pharmacodynamic substudy was also conducted on 33 patients.[8][9]





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RADAR trial experimental workflow.

Pharmacokinetic and Pharmacodynamic Findings (RADAR Substudy):



Parameter	Value (Mean ± SD)
Pegnivacogin Plasma Concentration	26.1 ± 4.6 μg/mL[8][9][10]
aPTT	93.0 ± 9.5 s[8][9][10]
aPTT Fold Increase from Baseline	2.9 ± 0.3[8][9][10]
Factor IXa Inhibition	Near complete[8][9][10]

#### Efficacy and Safety Findings (RADAR Trial):

Outcome	Pegnivacog in + 25% Reversal (n=41)	Pegnivacog in + 50% Reversal	Pegnivacog in + 75% Reversal	Pegnivacog in + 100% Reversal	Heparin
Bleeding Events					
Total ACUITY Bleeding (%)	65[5]	34[5]	35[5]	30[5]	31[5]
Major Bleeding (%)	20[5]	11[5]	8[5]	7[5]	10[5]
Ischemic Events					
Composite Ischemic Events (%)	 4}{c	}{3.0[5]}	5.7[5]		

Note: Enrollment in the 25% reversal arm was suspended early due to excess bleeding.[5][11]

Adverse Events: The RADAR trial was terminated early after three patients experienced allergic-like reactions shortly after receiving **Pegnivacogin**.[3][5] Two of these reactions met the criteria for anaphylaxis.[12] Subsequent analysis suggested that pre-existing antipolyethylene glycol (PEG) antibodies may have been a major factor in these first-exposure allergic reactions, as **Pegnivacogin** is a PEGylated RNA aptamer.[12]



### **REGULATE-PCI Trial**

The REGULATE-PCI trial was a Phase 3 randomized clinical trial designed to compare the REG1 system with bivalirudin in patients undergoing PCI.[13][14]

Experimental Protocol: The trial planned to enroll 13,200 patients undergoing PCI, randomizing them to either the REG1 system (**Pegnivacogin** 1 mg/kg bolus followed by 80% reversal with Anivamersen) or bivalirudin.[14] The primary efficacy endpoint was a composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.[14] The principal safety endpoint was major bleeding.[14]

Key Findings: The trial was terminated early after enrolling 3,232 patients due to the occurrence of severe allergic reactions.[13][14]

Outcome	REG1 (n=1616)	Bivalirudin (n=1616)	Odds Ratio (95% CI)	p-value
Efficacy				
Primary Composite Endpoint (%)	7[13][14]	6[13][14]	1.05 (0.80–1.39)	0.72[13][14]
Safety				
Major Bleeding (%)	<1[13]	<1[13]	3.49 (0.73– 16.82)	0.10[13]
Major or Minor Bleeding (%)	6[13]	4[13]	1.64 (1.19–2.25)	0.002[13]
Severe Allergic Reactions (%)	1[13][14]	<1[13][14]		

## **Effect on Platelet Reactivity**

Studies have shown that in addition to its anticoagulant effects, **Pegnivacogin** can also reduce platelet reactivity.[4][15]



Experimental Protocol: In vitro studies were conducted on whole blood samples from healthy volunteers, where samples were incubated with and without **Pegnivacogin**.[15] Platelet reactivity was analyzed by measuring ADP-induced CD62P-expression and PAC-1 binding, as well as platelet aggregation using light transmission aggregometry.[15][16] In vivo platelet aggregometry was performed on blood samples from ACS patients in the RADAR trial who received an intravenous bolus of 1 mg/kg **Pegnivacogin**.[4][15]

#### Key Findings:

Study Type	Parameter	Result	p-value
In Vitro (Healthy Volunteers)			
ADP-induced CD62P- expression (% of control)	89.79 ± 4.04[4][15]	0.027[4][15]	
ADP-induced PAC-1 binding (% of control)	83.02 ± 4.08[4][15]	0.010[4][15]	_
Platelet Aggregation (% of control)	66.53 ± 9.92[4][15]	0.013[4][15]	_
In Vivo (ACS Patients - RADAR Substudy)			_
Residual Platelet Aggregation (% of baseline)	43.21 ± 8.23[4][15]	0.020[4][15]	

The inhibitory effect of **Pegnivacogin** on platelet activation and aggregation was negated by the reversal agent Anivamersen.[4][15]

## Conclusion

The early-phase clinical trials of **Pegnivacogin** demonstrated that the REG1 system could achieve rapid, potent, and reversible inhibition of Factor IXa. The dose-ranging studies helped to establish a dose of 1 mg/kg of **Pegnivacogin** for near-complete Factor IXa inhibition and



indicated that at least 50% reversal with Anivamersen was needed for safe sheath removal after cardiac catheterization.[5] While showing promise in reducing ischemic events compared to heparin in the RADAR trial, the development of **Pegnivacogin** was ultimately halted due to the occurrence of severe allergic reactions, which were linked to the PEGylated nature of the molecule.[12][13][14] The experience with **Pegnivacogin** provides valuable insights into the development of novel anticoagulants and the potential immunogenicity of PEGylated therapeutics.

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